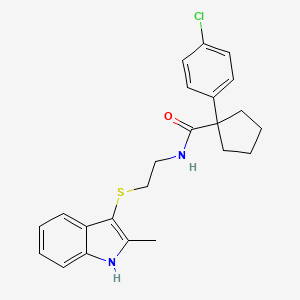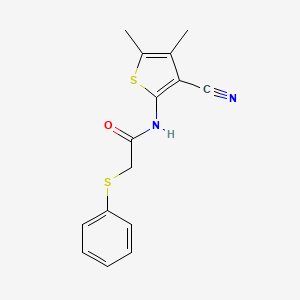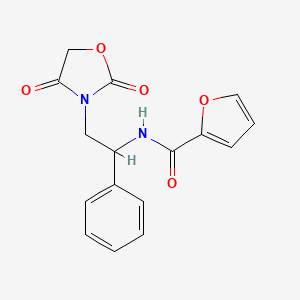![molecular formula C9H15N5O2S B2489400 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 690643-21-1](/img/structure/B2489400.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been studied for their potential applications in various fields . It contains an amino group attached to the 1,2,4-triazole ring, a sulfanyl group, and an oxolan-2-ylmethyl group attached to an acetamide moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was achieved using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways were proposed, with the choice of pathway and sequence of reagents introduction depending on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. Attached to this ring is an amino group (NH2), a sulfanyl group (SH), and an acetamide group (CH3CONH2) linked to an oxolan-2-ylmethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in its structure. For instance, the amino group could participate in acid-base reactions, the sulfanyl group could undergo oxidation or substitution reactions, and the acetamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar functional groups present in its structure. The thermal stability of similar compounds has been reported to be quite high, with decomposition onset temperatures ranging from 147 to 228 °C .Applications De Recherche Scientifique
Organic Synthesis
This compound is used as a reagent in organic synthesis . It is involved in the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Antifungal Activity
Some derivatives of this compound have shown potential antifungal activity . They have been synthesized by multistep reactions and evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis . Many of them show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
Pesticide Production
The compound is often used as a precursor in the production of pesticides . It is particularly useful in the synthesis of broad-spectrum herbicides .
Coordination Chemistry
The compound can be used in coordination chemistry, particularly with metals . It can be used in the creation of ligands for a wide range of metals, and its use has been compared with other classical pyridyl and polypyridyl based ligands .
Materials Science
The compound has applications in materials science, particularly in the creation of polymers, dendrimers, and gels . It can be used in the creation of these materials due to its ability to form complex structures with a variety of other compounds .
Enzyme Inhibition
The compound has potential applications in enzyme inhibition . It can be used in the creation of inhibitors for a variety of enzymes, which can have applications in a variety of fields, including medicine and biology .
Orientations Futures
The future directions for research on this compound could include further exploration of its potential applications, such as its use as a precursor for pesticides , and its potential antifungal and anticancer activities . Further studies could also investigate its physical and chemical properties, and optimize its synthesis process .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing the 1,2,4-triazole moiety, have been shown to interact with a variety of targets, including enzymes and receptors .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity . The specific interaction would depend on the structure of the compound and the nature of its target.
Biochemical Pathways
These could include pathways related to cell cycle regulation, signal transduction, and metabolic processes .
Result of Action
Based on the potential targets and pathways that could be affected, it is likely that this compound could have a range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h6H,1-5H2,(H,11,15)(H3,10,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJFOWRRPGLQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NNC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)
![2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride](/img/structure/B2489323.png)

![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)
![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)
![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)



![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)
![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)